4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol derivatives typically involves cyclization reactions, starting from precursors like potassium dithiocarbazinate and hydrazine hydrate, followed by condensation with benzaldehyde to introduce the benzyl group. This process yields Schiff bases, confirmed through physical parameters, chromatography, and spectroscopic methods such as IR and NMR (Singh & Kandel, 2013).
Molecular Structure Analysis
Detailed molecular structure analysis, including density functional theory (DFT) calculations, can predict the energetic feasibility of synthesis reactions, bond lengths, vibrational modes, and electronic transitions. The dominance of specific tautomers in the molecular structure, such as the thione over the thiol form, has been revealed through spectral analyses, including FT-IR, UV-visible, and NMR spectroscopy (Srivastava et al., 2016).
Chemical Reactions and Properties
4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, including condensation with different aldehydes to form Schiff bases, demonstrating its reactivity and potential for generating a wide range of derivatives. These derivatives have shown significant biological activities, which can be attributed to the structural features of the triazole ring and the substituents added to it (Rajurkar, Deshmukh, & Sonawane, 2016).
Scientific Research Applications
Synthesis of Derivatives :
- Singh and Kandel (2013) focused on synthesizing the basic nucleus of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and its Schiff base derivative. Their methods included physical parameters, chromatographic, and spectroscopic methods for confirmation (Singh & Kandel, 2013).
Pharmacological Studies :
- Dave et al. (2007) explored the pharmacological properties of derivatives of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, including their antimicrobial and antitubercular activities (Dave et al., 2007).
Preparation of Heterocycles :
- Sarhan et al. (2008) detailed the preparation of new heterocycles involving 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol, a derivative, and its applications in chemical synthesis (Sarhan et al., 2008).
Biological Effect Studies :
- Aksyonova-Seliuk et al. (2016) studied the effect of derivatives on the duration of thiopental-sodium narcosis in rats, contributing to the understanding of the relationship between chemical structure and biological effect (Aksyonova-Seliuk et al., 2016).
DNA Methylation Inhibition :
- Hovsepyan et al. (2018) synthesized new derivatives as potential DNA methylation inhibitors, analyzing their anti-tumor activity and effect on tumor DNA methylation levels (Hovsepyan et al., 2018).
Structural Features and Synthesis :
- Aksyonova-Seliuk et al. (2018) focused on the synthesis and investigation of the physical and chemical properties of derivatives, contributing to the search for biologically active substances (Aksyonova-Seliuk et al., 2018).
Antianxiety and Antimicrobial Activities :
- Wadher et al. (2015) synthesized Schiff bases of the compound and evaluated their antianxiety activities, while Bayrak et al. (2009) assessed the antimicrobial activities of its new 1,2,4-triazoles (Wadher et al., 2015), (Bayrak et al., 2009).
Green Synthesis and Antimicrobial Activity :
- Rajurkar and Shirsath (2017) achieved green synthesis of the compound and screened it for in vivo antimicrobial activity (Rajurkar & Shirsath, 2017).
Antioxidant and Analgesic Activities :
- Karrouchi et al. (2016) synthesized Schiff bases containing pyrazole and evaluated their analgesic and antioxidant activities (Karrouchi et al., 2016).
Antitumor Activity :
- Ovsepyan et al. (2018) synthesized new derivatives and studied their antitumor properties (Ovsepyan et al., 2018).
Acute Toxicity Study :
- Safonov (2018) investigated the acute toxicity of derivatives in vivo (Safonov, 2018).
Corrosion Inhibition for Copper :
- Chauhan et al. (2019) explored the compound as a novel corrosion inhibitor for copper in saline solution, conducting electrochemical and ToF-SIMS studies (Chauhan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-amino-3-benzyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXPJGHKISKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354240 | |
Record name | 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806864 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
13373-10-9 | |
Record name | 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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